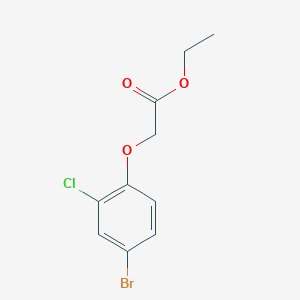

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate

Übersicht

Beschreibung

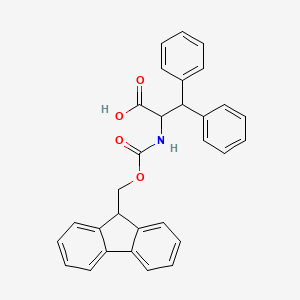

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate is a chemical compound with the molecular formula C10H10BrClO3 . It has an average mass of 293.542 Da and a monoisotopic mass of 291.950165 Da .

Molecular Structure Analysis

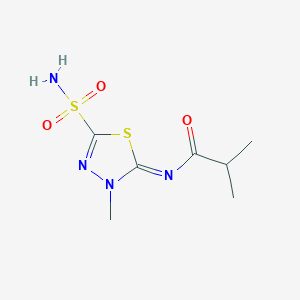

The molecular structure of this compound consists of a bromine and a chlorine atom attached to the phenyl ring, which is further connected to an acetate group via an oxygen atom .Wissenschaftliche Forschungsanwendungen

1. Corrosion Inhibition

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate has been studied in the context of corrosion inhibition. A study conducted by Zarrouk et al. (2014) involved quantum chemical calculations on quinoxalines compounds, including derivatives of this compound, to determine their effectiveness as corrosion inhibitors for copper in nitric acid media. The research found a correlation between molecular structure and inhibition efficiency, validating the potential use of this compound in corrosion prevention applications (Zarrouk et al., 2014).

2. Antimicrobial Applications

Patel et al. (2009) explored the antimicrobial properties of derivatives of ethyl (4-chlorophenoxy)acetate, a compound closely related to this compound. They synthesized various derivatives and assessed their antimicrobial efficacy, suggesting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2009).

3. Solubility Studies

The solubility of compounds like this compound in different solvents is an area of research with practical applications in industrial processes. Lei et al. (2011) measured the solubilities of a similar compound, 2-(2,4,6-trichlorophenoxy)ethyl bromide, in various solvents across different temperatures. Their findings are crucial for understanding the behavior of such compounds in different industrial applications (Lei et al., 2011).

4. Organic Synthesis

In organic chemistry, this compound and its derivatives are valuable for synthesizing various organic compounds. For example, Alliot et al. (2013) reported on the rearrangement of similar esters under basic conditions to form 2-oxopropyl derivatives, a process significant for organic synthesis methodologies (Alliot et al., 2013).

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromo-2-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTGINBBIGLLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)

![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684716.png)